molecular formula C13H20N6O2S B2992742 N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014092-07-9

N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2992742
CAS No.: 1014092-07-9
M. Wt: 324.4
InChI Key: XWXHJEGXEHQFLQ-UHFFFAOYSA-N
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Description

The compound N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted at position 4 with a methyl group and at position 5 with a 3-methoxy-1-methylpyrazole moiety. A thioether linker connects the triazole to an isopropyl-substituted acetamide.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-8(2)14-10(20)7-22-13-16-15-11(19(13)4)9-6-18(3)17-12(9)21-5/h6,8H,7H2,1-5H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXHJEGXEHQFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole and pyrazole moiety. The triazole ring is known for its broad range of biological activities, including antifungal and anticancer properties. The specific structural components include:

  • N-isopropyl group : Enhances lipophilicity and biological activity.
  • Thioacetamide linkage : May contribute to the compound's reactivity and biological interactions.
  • Pyrazole and triazole rings : Known for their roles in various pharmacological activities.

Research indicates that compounds containing triazole and pyrazole structures exhibit diverse mechanisms of action:

  • Antifungal Activity : Triazoles are well-documented as antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. The compound's triazole moiety may similarly disrupt fungal growth pathways .
  • Antineoplastic Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions with cellular targets remain an area of active research .
  • Antimicrobial Effects : The presence of both pyrazole and triazole rings may enhance antimicrobial activity against a range of pathogens, including bacteria and fungi .

In Vitro Studies

Several studies have investigated the biological activity of similar compounds with triazole and pyrazole functionalities:

CompoundActivityMIC (µg/mL)
5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoic acidAntimicrobial31.25
1,2,4-Triazole derivativesAntifungalVarious (up to 0.22)
Pyrazole derivativesAnticancerIC50 values vary

The data indicate that compounds with similar structures exhibit significant antimicrobial and anticancer properties, suggesting that this compound may possess comparable activities .

Case Studies

In a recent investigation of novel 1,2,4-triazoles as antifungal agents:

  • Study Design : Various derivatives were synthesized and tested against common fungal strains.
  • Results : Several compounds demonstrated potent antifungal activity with low MIC values, indicating strong potential for clinical application in treating fungal infections .

Another study focused on the anticancer effects of pyrazole derivatives:

  • Findings : Compounds were shown to induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound is differentiated from analogs by its isopropyl acetamide group , 4-methyl triazole substituent , and 3-methoxy-1-methylpyrazole side chain. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name/Ref. R Group (Acetamide) Triazole Substituent Pyrazole Substituent Molecular Formula Molecular Weight Key Properties/Predictions
Target Compound Isopropyl 4-Methyl 3-Methoxy-1-methyl C₁₄H₂₁N₅O₂S* ~335.4 Predicted kinase inhibition
[5]: N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-triazole-3-thio)acetamides Variable (e.g., phenyl, alkyl) 4-Phenyl 5-Methyl-1H Varies Varies Antimicrobial activity via PASS prediction
[7]: 2-((5-(3-methoxy-1-methylpyrazol-4-yl)-4-(2-methoxyethyl)-4H-triazol-3-yl)thio)acetamide H (unsubstituted) 4-(2-Methoxyethyl) 3-Methoxy-1-methyl C₁₂H₁₈N₆O₃S 326.38 Higher polarity due to methoxyethyl group
[8]: N-allyl-2-((4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4H-triazol-3-yl)thio)acetamide Allyl 4-Ethyl 3-Methoxy-1-methyl C₁₄H₂₀N₆O₂S 336.42 Enhanced reactivity from allyl group

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in [7] increases polarity and aqueous solubility compared to the target compound’s 4-methyl triazole. The isopropyl group in the target may reduce solubility but improve lipid bilayer penetration.
  • Stability : The 3-methoxy-1-methylpyrazole substituent (common across [5], [7], and [8]) likely confers resistance to enzymatic hydrolysis, a feature advantageous for drug design.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

TechniqueCritical ObservationsReference
1^1H NMRδ 1.2 ppm (isopropyl CH3_3), δ 3.8 ppm (OCH3_3)
IR1650 cm1^{-1} (amide C=O), 1240 cm1^{-1} (C-S)
LC-MS[M+H]+^+ at m/z 406.2 (calculated 406.1)

Q. Table 2: SHELXL Refinement Parameters

ParameterValue/InstructionPurpose
Rint_{int}<0.05Data completeness
TWINBASF 0.25Correct twinning artifacts
ANISApplied to S and N atomsModel anisotropic displacement
PARTOccupancy constraints for disordered regionsResolve crystallographic disorder
Reference

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